molecular formula C4H6N4O2 B2570133 N-methyl-4-nitro-1H-pyrazol-5-amine CAS No. 321533-59-9

N-methyl-4-nitro-1H-pyrazol-5-amine

Cat. No.: B2570133
CAS No.: 321533-59-9
M. Wt: 142.118
InChI Key: XMTMZLUPTWHNHF-UHFFFAOYSA-N
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Description

N-methyl-4-nitro-1H-pyrazol-5-amine is a useful research compound. Its molecular formula is C4H6N4O2 and its molecular weight is 142.118. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methyl-4-nitro-1H-pyrazol-5-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4O2/c1-5-4-3(8(9)10)2-6-7-4/h2H,1H3,(H2,5,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMTMZLUPTWHNHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=NN1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Nuclear Magnetic Resonance Nmr Spectroscopy:

Proton (¹H) NMR would be used to identify the chemical environment of the hydrogen atoms, including the methyl group, the pyrazole (B372694) ring proton, and the amine protons.

Carbon-13 (¹³C) NMR would reveal the carbon skeleton, differentiating between the pyrazole ring carbons and the methyl carbon.

Nitrogen-15 (¹⁵N) NMR would be crucial for characterizing the four distinct nitrogen environments: the two pyrazole ring nitrogens, the amine nitrogen, and the nitro group nitrogen. This technique would also be invaluable for studying potential tautomeric forms.

Ultraviolet Visible Uv Vis Spectroscopy:this Technique Would Provide Information About the Electronic Transitions Within the Molecule, Influenced by the Conjugated π System of the Pyrazole Ring and the Electronic Effects of the Nitro and Amine Substituents.

Although the methodologies are well-established, the absence of published experimental data for N-methyl-4-nitro-1H-pyrazol-5-amine prevents a detailed and accurate discussion as per the requested outline.

Advanced Spectroscopic Characterization and Structural Elucidation

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and formula of N-methyl-4-nitro-1H-pyrazol-5-amine and for probing its structure through controlled fragmentation. The molecular formula of the compound is C4H6N4O2, with a calculated monoisotopic mass of 142.0491 Da. molport.com

High-resolution mass spectrometry (HRMS) is employed to confirm the elemental composition. By measuring the mass-to-charge ratio (m/z) of the molecular ion to a high degree of precision, it is possible to distinguish the compound's exact formula from other potential formulas with the same nominal mass. When subjected to electrospray ionization (ESI), the compound typically forms a protonated molecule, [M+H]⁺, with an expected m/z of approximately 129.0407. uni.lu The observation of this ion, along with other adducts like the sodium adduct [M+Na]⁺, provides strong evidence for the compound's molecular weight.

The fragmentation of this compound under techniques like collision-induced dissociation (CID) or electron-activated dissociation (EAD) provides insight into its structural connectivity. nih.gov The fragmentation patterns of nitropyrazoles are often characterized by specific neutral losses and rearrangements. researchgate.net A primary and highly characteristic fragmentation step for nitroaromatic compounds is the loss of the nitro group (NO2), which has a mass of 46 Da.

A plausible fragmentation pathway for this compound would likely initiate with the loss of the nitro group from the protonated molecule [M+H]⁺. This would result in a significant fragment ion. Subsequent fragmentation could involve the loss of small, stable molecules such as hydrogen cyanide (HCN) or rearrangements within the pyrazole (B372694) ring structure. researchgate.net The analysis of these fragmentation patterns is critical for confirming the positions of the substituents on the pyrazole ring.

Table 1: Predicted Mass Spectrometry Data for this compound Adducts uni.lu This table is based on predicted values for the closely related isomer 4-nitro-1H-pyrazol-5-amine and is illustrative for the target compound.

Adduct Type Formula Predicted m/z
[M+H]⁺ [C₄H₇N₄O₂]⁺ 143.0563
[M+Na]⁺ [C₄H₆N₄O₂Na]⁺ 165.0383
[M-H]⁻ [C₄H₅N₄O₂]⁻ 141.0418

Table 2: Plausible Mass Spectrometry Fragmentation of [M+H]⁺ for this compound This table outlines a likely fragmentation pathway based on the known behavior of nitropyrazole compounds. researchgate.net

Precursor Ion (m/z) Proposed Fragment Structure/Loss Resulting Ion (m/z)
143.0563 Loss of NO₂ 97.0563
97.0563 Loss of HCN 70.0457
70.0457 Loss of N₂ 42.0331

Integration of Spectroscopic Data with Computational Models for Comprehensive Structural Assignment

While spectroscopic data provides direct experimental evidence, its integration with computational models is crucial for a comprehensive and unambiguous structural assignment of this compound. Quantum chemical calculations, particularly using Density Functional Theory (DFT), are a powerful method for this purpose. nih.gov

Computational models can predict the geometries, energies, and spectroscopic properties of different possible isomers of the compound. For this compound, several positional isomers could exist. DFT calculations can determine the most stable isomer by comparing their computed energies. nih.gov

Furthermore, theoretical models can simulate the mass spectrum fragmentation pathways. By calculating the energies required to break specific bonds and the stability of the resulting fragments, a theoretical fragmentation pattern can be generated. This computationally derived pattern can then be compared with the experimental mass spectrum. A strong correlation between the experimental and computed fragmentation provides high confidence in the structural assignment. For instance, the calculated bond dissociation energy for the C-NO2 bond can corroborate its lability and likelihood of being the initial fragmentation point observed in the mass spectrum.

This integrated approach is particularly valuable for distinguishing between closely related isomers, where spectroscopic data alone might be ambiguous. By combining the experimental accuracy of mass spectrometry with the detailed structural and energetic insights from computational modeling, a definitive and robust elucidation of the structure of this compound can be achieved.

Solid State Structural Elucidation and Crystal Engineering

Single Crystal X-ray Diffraction Analysis of N-Methyl-4-nitro-1H-pyrazol-5-amine and its Derivatives

Single-crystal X-ray diffraction is the most powerful technique for the unambiguous determination of the three-dimensional atomic arrangement within a crystalline solid. For this compound, the presence of both hydrogen bond donors (the amino group) and acceptors (the nitro group and pyrazole (B372694) nitrogens) suggests a high propensity for the formation of a well-ordered crystalline lattice.

Although the specific crystallographic data for this compound is not documented in publicly accessible databases, analysis of related structures provides a solid foundation for understanding its likely crystal system and unit cell parameters. For instance, the crystal structure of the parent compound, 4-nitropyrazole, has been determined, offering a valuable point of reference.

A comparative analysis of the crystallographic data of various substituted pyrazoles highlights the influence of different functional groups on the crystal lattice.

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)ZRef.
4-NitropyrazoleTriclinicP-18.0339.6319.90474.3981.5683.206 fu-berlin.de
3,5-dimethyl-4-nitropyrazoleMonoclinicP2₁/c7.64110.3349.24990109.99904 fu-berlin.de
3,5-di-tert-butyl-4-nitropyrazoleMonoclinicP2₁/n10.30110.74312.3459099.43904 fu-berlin.de
3,5-diphenyl-4-nitropyrazoleMonoclinicP2₁/c11.5375.75820.0709096.22904 fu-berlin.de

The data illustrates that even with the same 4-nitro substitution, changes in other positions on the pyrazole ring lead to different crystal systems and packing arrangements. The introduction of a methyl group at the N1 position and an amino group at the C5 position in this compound is expected to significantly alter the packing compared to these examples due to the introduction of new hydrogen bonding possibilities and different steric requirements.

Crystal Packing, Supramolecular Interactions, and Hydrogen Bonding Networks in the Solid State

The crystal packing of this compound will be predominantly governed by a network of intermolecular hydrogen bonds. The N-H protons of the amino group are strong hydrogen bond donors, while the oxygen atoms of the nitro group and the sp²-hybridized nitrogen atom of the pyrazole ring are effective hydrogen bond acceptors.

It is anticipated that the primary hydrogen bonding motif will involve the amino group and the nitro group, leading to the formation of robust synthons. These synthons could then assemble into more extended structures such as chains, sheets, or three-dimensional networks. The N-H...O hydrogen bonds are expected to be the most significant contributors to the lattice energy.

Conformational Analysis in the Crystalline Phase

The conformation of this compound in the solid state will be dictated by the minimization of intramolecular steric hindrance and the optimization of intermolecular interactions. The pyrazole ring is expected to be essentially planar due to its aromatic character.

A key conformational feature is the orientation of the nitro group relative to the pyrazole ring. In many nitropyrazole derivatives, the nitro group is found to be nearly coplanar with the pyrazole ring to maximize π-conjugation. However, steric hindrance from adjacent substituents can cause the nitro group to twist out of the plane. In the case of this compound, the interaction between the C5-amino group and the C4-nitro group will be a determining factor.

The methyl group on the N1 nitrogen introduces a degree of conformational flexibility. However, its rotation is likely to be restricted by interactions with the adjacent C5-amino group. The conformation of the amino group itself will be influenced by its participation in hydrogen bonding.

Analysis of related structures suggests that the final conformation will be a compromise that allows for efficient crystal packing and the formation of a stable hydrogen-bonding network. For example, in some substituted nitropyrazoles, the nitro group has been observed to be twisted from the plane of the pyrazole ring to accommodate strong intermolecular hydrogen bonds.

Influence of Substituents on Crystal Architecture and Packing Efficiency

The substituents on the pyrazole ring, namely the N-methyl, C4-nitro, and C5-amino groups, each play a distinct role in directing the crystal architecture and influencing the packing efficiency.

The nitro group is a strong electron-withdrawing group and a potent hydrogen bond acceptor. Its presence is a primary driver for the formation of strong intermolecular interactions, which generally leads to higher crystal densities. Studies on nitropyrazoles have shown that the nitro group's influence on packing is significant, though it is also modulated by other substituents. fu-berlin.de

The amino group at the C5 position is a strong hydrogen bond donor. Its presence, in conjunction with the nitro group, creates a powerful and directional set of interactions that will be fundamental to the crystal packing. The position of the amino group relative to the nitro group is crucial for the types of hydrogen-bonded synthons that can form.

Advanced Applications in Materials Science Research

Molecular Design Principles for High-Energy Density Materials (HEDMs)

The development of High-Energy Density Materials (HEDMs) is a frontier in materials science, aimed at creating molecules that store vast amounts of chemical energy. The primary goal is to achieve a delicate balance between high performance (detonation velocity and pressure) and low sensitivity to external stimuli like impact and friction. Key molecular design principles include:

High Heat of Formation: Incorporating nitrogen-rich heterocyclic rings, such as pyrazole (B372694), is a fundamental strategy. researchgate.net The high number of N-N and C-N bonds contributes positively to the heat of formation, releasing more energy upon decomposition. ias.ac.in

High Density: Density is a critical factor influencing detonation performance. It is often enhanced by creating well-packed crystal structures through strong intermolecular interactions like hydrogen bonding and by introducing dense functional groups, such as nitro groups. sciforum.net

Good Oxygen Balance: An optimal oxygen balance ensures that the carbon and hydrogen atoms in the molecule are fully oxidized during detonation, maximizing energy release. The nitro group (-NO2) is the most common functional group used to introduce oxygen into HEDMs. researchgate.net

Thermal Stability: For practical applications, HEDMs must be thermally stable. The inherent aromaticity and stability of the pyrazole ring contribute significantly to the thermal resilience of these materials. researchgate.net Computational modeling is often employed to predict thermal stability by calculating bond dissociation energies (BDEs). nih.gov

Role of Nitro-Aminopyrazole Frameworks as Energetic Scaffolds

The nitro-aminopyrazole framework is a quintessential example of an energetic scaffold, where the pyrazole ring acts as a robust platform for attaching energy-rich functional groups. researchgate.net Nitrated pyrazoles are known for their high density, thermal stability, and positive heats of formation, making them attractive for explosives, propellants, and pyrotechnics. ias.ac.in

The presence of both nitro (energetic "push") and amino (auxiliary) groups on the same pyrazole ring creates a synergistic effect. The amino group can increase hydrogen bonding, which enhances crystal density and reduces sensitivity. Furthermore, the amino group itself can be functionalized or can influence the electronic properties of the molecule to fine-tune its energetic performance and stability. nih.gov For instance, compounds based on 3,5-diamino-4-nitropyrazole have been shown to possess high density, high nitrogen content, and good detonation properties while maintaining excellent insensitivity. rsc.org The development of energetic salts from these frameworks, such as 3,5-diamino-4-nitro-1H-pyrazol-2-ium pentazolate, further demonstrates their versatility. rsc.org

Below is a data table comparing the energetic properties of several nitro-aminopyrazole derivatives with the benchmark explosive RDX.

Compound NameDensity (g·cm⁻³)Detonation Velocity (D) (m·s⁻¹)Detonation Pressure (P) (GPa)Thermal Stability (Td) (°C)
RDX1.82874834.0204
3,5-diamino-4-nitro-1H-pyrazol-2-ium pentazolate1.71848326.4119.5
5-(3,4-dinitro-1H-pyrazol-5-yl)-3-nitro-1H-1,2,4-triazole1.8738568-336
Dihydrazinium 3,5-bis(dinitromethyl)-4-nitro-1H-pyrazole1.83893135.9218

Data sourced from multiple research findings. researchgate.netrsc.orgnih.gov

Investigation of Zwitterionic Structures for Enhanced Energetic Performance

A sophisticated approach in HEDM design involves creating zwitterionic structures, where positive and negative charges are formally separated within the same molecule. This strategy has been applied to pyrazole-based energetic materials to great effect. Zwitterionic compounds often exhibit superior properties compared to their neutral or salt counterparts due to more efficient crystal packing and strong intermolecular electrostatic interactions. researchgate.net

These strong interactions lead to significantly higher densities and improved thermal stability. For example, the zwitterionic compound N-(5-(5-amino-1,3,4-oxadiazol-2-yl)-4-nitro-1H-pyrazol-3-yl)nitramide was found to have an excellent density of 1.918 g cm⁻³, an exceptionally high thermal stability of 242.7 °C, and insensitivity to external stimuli, while still maintaining detonation performance comparable to RDX. This highlights how leveraging zwitterionic architectures can lead to HEDMs with a superior balance of performance and safety.

CompoundStructure TypeDensity (g·cm⁻³)Detonation Velocity (D) (m·s⁻¹)Thermal Stability (Td) (°C)
Compound 5 (pyrazole-triazole)High-Energy Neutral1.9269206163.9
Compound 11 (pyrazole-oxadiazole)Zwitterionic1.9188797242.7

Data derived from studies on isomer-driven pyrazole frameworks.

Development of Polymers and Coatings with Tailored Thermal and Mechanical Characteristics

The pyrazole scaffold is not limited to energetic materials; its inherent stability and versatile chemistry lend it to the development of advanced polymers and coatings. The functional groups on N-methyl-4-nitro-1H-pyrazol-5-amine, specifically the amine group, can act as a site for polymerization. acs.org

Research has shown that pyrazole derivatives can be used to create microporous organic polymers (MOPs). For instance, polymers synthesized through the coupling of 3,5-diphenyl-1H-pyrazole exhibit high thermal stability, with decomposition beginning only above 350 °C. nih.gov Such thermal robustness is a critical characteristic for polymers used in high-performance coatings that must withstand harsh operating conditions. researchgate.net The polymerization of vinylpyrazoles has also been studied, leading to high molecular weight polymers. mdpi.com

By carefully selecting the pyrazole monomers and the polymerization method, it is possible to create polymers and coatings with tailored properties. researchgate.net The rigidity of the pyrazole ring can enhance the hardness and thermal resistance of the resulting polymer, while functional groups can be chosen to control properties like adhesion and chemical resistance, making them suitable for specialized applications in electronics or aerospace where thermal and mechanical stability are paramount. rsc.org

Exploration of Chromophoric and Photochromic Properties in Pyrazole Derivatives

The electronic structure of this compound, with its electron-donating amine group and electron-withdrawing nitro group, creates a "push-pull" system. This arrangement is a classic design for chromophores, molecules that absorb and emit light in the visible spectrum. Consequently, this compound and its analogs are investigated for use as dyes. mdpi.commdpi.com

The broader family of pyrazole derivatives has been extensively studied for its fluorescent properties. mdpi.com These compounds can exhibit high quantum yields, good photostability, and thermostability, making them suitable for applications in sensors and bioimaging. mdpi.comrsc.org The synthetic versatility of the pyrazole ring allows for fine-tuning of its photophysical properties by attaching various substituents.

Furthermore, certain pyrazole derivatives, particularly pyrazolones, have demonstrated solid-state photochromic behavior. Photochromism is the reversible transformation of a chemical species between two forms with different absorption spectra, induced by electromagnetic radiation. sciforum.net This property is highly sought after for applications in optical data storage, molecular switches, and "smart" windows. The photochromic mechanism in some pyrazolone (B3327878) derivatives has been attributed to intra- or intermolecular proton transfer, a process that could potentially be engineered in compounds like this compound, given its available amine proton and nitro group.

Current Challenges and Future Research Directions

Development of Green and Sustainable Synthetic Routes for Nitro-Aminopyrazoles

The conventional synthesis of N-methyl-4-nitro-1H-pyrazol-5-amine typically involves the nitration of N-methyl-1H-pyrazol-5-amine using a mixture of concentrated nitric acid and sulfuric acid. This long-standing method, while effective, presents significant environmental and safety concerns due to the use of highly corrosive and hazardous reagents. The future of nitro-aminopyrazole synthesis hinges on the development of greener and more sustainable alternatives that minimize waste, reduce energy consumption, and utilize less toxic substances.

Current research in green chemistry offers several promising avenues for the synthesis of pyrazole (B372694) derivatives. These include the use of alternative nitrating agents, greener solvents, and innovative reaction activation methods. For instance, studies have explored the use of solid acid catalysts and metal nitrates in lieu of strong mineral acids, which can be more easily recovered and recycled. nih.gov The use of water as a solvent, whenever feasible, presents an environmentally benign alternative to traditional organic solvents. nih.gov Furthermore, alternative energy sources such as microwave irradiation and ultrasound are being investigated to accelerate reaction rates and improve energy efficiency in organic synthesis. nih.govgordon.edu

A significant challenge lies in adapting these general green chemistry principles to the specific synthesis of this compound. The reactivity of the amino group and the potential for over-nitration or side reactions under different conditions necessitate careful optimization of these greener routes. Future research will likely focus on developing highly selective and efficient catalytic systems for the nitration of N-methyl-pyrazol-amine and the amination of nitropyrazole precursors under environmentally friendly conditions.

Table 1: Comparison of Conventional and Potential Green Synthetic Routes for this compound

FeatureConventional RoutePotential Green Routes
Nitrating Agent Nitric Acid/Sulfuric AcidMetal nitrates, N-nitropyrazoles, Oxone
Solvent Organic SolventsWater, Bio-solvents (e.g., Eucalyptol)
Catalyst None (strong acid medium)Solid acids, Recyclable catalysts
Activation Method Thermal heatingMicrowave irradiation, Ultrasound
Byproducts Acidic wastePotentially recyclable catalysts and less hazardous waste

Advanced Mechanistic Elucidation of Complex Transformations

A deeper understanding of the reaction mechanisms governing the formation of this compound is crucial for optimizing its synthesis and exploring its reactivity. The nitration of the pyrazole ring is a classic electrophilic aromatic substitution, but the interplay of the activating methylamino group and the deactivating effect of the pyrazole nitrogens at different positions can lead to complex reaction pathways and isomer formation.

Advanced mechanistic studies are moving beyond simple kinetic analyses to employ a combination of sophisticated experimental and computational techniques. In-situ spectroscopic methods, such as NMR and IR spectroscopy, can provide real-time information on the formation of intermediates and byproducts during the reaction. researchgate.net Isotope labeling studies can help to trace the path of atoms and elucidate the fine details of bond-forming and bond-breaking steps.

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for modeling reaction pathways, calculating activation energies, and predicting the stability of intermediates and transition states. nih.gov For instance, DFT calculations can help to understand the regioselectivity of the nitration reaction by evaluating the electron density at different positions of the pyrazole ring in the starting material. Such theoretical insights can guide the design of more selective and efficient synthetic protocols. Future research will likely involve more intricate computational models that can accurately predict the influence of solvents and catalysts on the reaction mechanism.

Synergistic Integration of Experimental and Theoretical Approaches

The synergy between experimental and theoretical chemistry is becoming increasingly vital in the study of complex molecules like this compound. This integrated approach allows for a more comprehensive understanding of the compound's structure, properties, and reactivity than either method could achieve alone.

Experimental techniques such as X-ray crystallography provide precise information about the three-dimensional structure of the molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. Spectroscopic methods like NMR, IR, and Raman spectroscopy offer valuable data on the compound's molecular vibrations and electronic environment. rsc.org

These experimental findings can be corroborated and rationalized through theoretical calculations. DFT calculations, for example, can be used to predict the geometric parameters and vibrational frequencies of the molecule, which can then be compared with the experimental data to validate the computational model. nih.gov Once validated, the theoretical model can be used to predict other properties that may be difficult or expensive to measure experimentally, such as electronic properties, reaction energetics, and potential energy surfaces. This combined approach has been successfully used to study the structure and properties of various pyrazole derivatives. nih.govrsc.org

Future research will likely see an even deeper integration of these methods. For example, combining experimental spectroscopic data with advanced computational analysis can help to elucidate the subtle electronic effects of the nitro and amino groups on the pyrazole ring, providing crucial insights into the molecule's chemical behavior.

Exploration of Novel Pyrazole-Based Material Platforms

The unique chemical structure of this compound makes it a promising building block for the development of novel functional materials. The presence of both an electron-donating amino group and an electron-withdrawing nitro group on the pyrazole ring can give rise to interesting optical and electronic properties.

One area of significant interest is the development of energetic materials. Nitro-substituted pyrazoles are known to be key components in high-energy-density materials due to their high heats of formation and thermal stability. nih.govnih.gov The introduction of an amino group can further enhance these properties and influence the sensitivity of the resulting materials. nih.gov Research in this area focuses on synthesizing new energetic compounds derived from this compound and characterizing their performance and safety.

Beyond energetic materials, the push-pull electronic nature of this compound suggests potential applications in the field of nonlinear optics (NLO). nih.gov Molecules with large hyperpolarizabilities are sought after for applications in optical data storage, signal processing, and telecommunications. The combination of electron-donating and -withdrawing groups on an aromatic system is a common design strategy for creating NLO materials. nih.gov

Furthermore, the ability of the pyrazole ring and its functional groups to coordinate with metal ions opens up possibilities for the creation of novel coordination polymers and metal-organic frameworks (MOFs). These materials can exhibit a wide range of properties, including porosity, catalysis, and luminescence, depending on the choice of the organic linker and the metal center. The exploration of this compound as a linker in such materials could lead to the development of new functional solids with tailored properties.

Future research in this area will involve the synthesis and characterization of new materials derived from this compound and the systematic investigation of their structure-property relationships. This will pave the way for their potential use in a variety of advanced technological applications.

Q & A

Q. What are the common synthetic routes for preparing N-methyl-4-nitro-1H-pyrazol-5-amine, and how do reaction conditions influence yields?

The synthesis typically involves multi-step protocols, including cyclization, nitration, and functionalization. For example:

  • Cyclization : Ethyl acetoacetate and substituted hydrazines react under acidic conditions to form pyrazole intermediates. Phosphorus oxychloride (POCl₃) is often used as a cyclizing agent at 120°C .
  • Nitration : Introducing nitro groups at the 4-position of the pyrazole ring requires careful control of nitric acid concentration and temperature to avoid over-nitration or decomposition .
  • Methylation : Methylation of the amine group can be achieved using methyl iodide or dimethyl sulfate in basic media (e.g., K₂CO₃ in DMF) .

Q. Key factors affecting yields :

  • Temperature: Excessive heat during nitration can degrade nitro groups.
  • Solvent polarity: Polar aprotic solvents (e.g., DMF) improve methylation efficiency.
  • Purification: Column chromatography is critical for isolating pure products due to byproducts from incomplete reactions .

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions and electronic environments. For example, nitro groups deshield adjacent protons, shifting peaks downfield (e.g., δ 8.5–9.0 ppm for H-4 in nitro-substituted pyrazoles) .
  • IR spectroscopy : Stretching vibrations for nitro (1520–1350 cm⁻¹) and amine (3350–3300 cm⁻¹) groups validate functionalization .
  • X-ray crystallography : SHELX software (e.g., SHELXL for refinement) resolves bond lengths and angles, critical for confirming regioselectivity in nitro-substituted pyrazoles .

Example : In energetic derivatives, X-ray data revealed planar pyrazole rings with nitro groups contributing to high-density packing (1.67–1.86 g cm⁻³) .

Advanced Research Questions

Q. How can computational methods predict the thermal stability and detonation performance of this compound derivatives?

  • Thermal stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are complemented by Gaussian 03 calculations to model decomposition pathways. For example, nitro groups increase thermal stability (decomposition temperatures >215°C) but reduce impact sensitivity .
  • Detonation performance : EXPLO5 software calculates detonation velocity (D) and pressure (P) using experimental densities and heats of formation. Derivatives with fused heterocycles (e.g., tetrazoles) achieve D >9000 m/s and P >37 GPa, outperforming HMX .

Q. How should researchers address contradictions in pharmacological activity data for pyrazole-5-amine derivatives?

Contradictions often arise from assay variability (e.g., bacterial strains, concentration ranges). Methodological solutions include:

  • Standardized protocols : Use CLSI guidelines for antimicrobial testing to ensure reproducibility .
  • Dose-response curves : Quantify IC₅₀ values across multiple replicates to distinguish true activity from assay noise.
  • Structural benchmarking : Compare activity against known scaffolds (e.g., 1,3,4-oxadiazoles) to identify substituent-specific trends. For example, 4-methoxy groups enhance antibacterial activity but reduce solubility .

Q. What strategies optimize regioselectivity in the nitration of N-methyl-1H-pyrazol-5-amine derivatives?

  • Directing groups : Electron-donating groups (e.g., methyl) direct nitration to the 4-position via resonance stabilization of the nitronium ion intermediate .
  • Acid choice : Mixed HNO₃/H₂SO₄ systems improve regioselectivity over HNO₃ alone.
  • Temperature control : Low temperatures (0–5°C) minimize polysubstitution.

Case study : Nitration of 1-methyl-3-phenylpyrazole-5-amine under HNO₃/H₂SO₄ at 0°C yielded 4-nitro derivatives with >85% regioselectivity .

Q. How can crystallographic data resolve ambiguities in molecular conformation for nitro-substituted pyrazoles?

  • Twinning analysis : SHELXD detects twinning in crystals with pseudo-symmetry, common in nitro-containing compounds .
  • Hirshfeld surfaces : Map intermolecular interactions (e.g., C–H···O nitro) to confirm packing motifs. For example, planar pyrazole rings in HCPT form π-stacking networks that enhance thermal stability .

Methodological Notes

  • Synthesis : Prioritize anhydrous conditions for nitration to avoid hydrolysis.
  • Characterization : Combine NMR with high-resolution mass spectrometry (HRMS) to validate molecular formulas.
  • Safety : Nitro compounds require handling in blast shields due to explosive hazards .

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